
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol, also known as PCOL, is a chiral compound that belongs to the family of arylcyclohexanols. It has gained attention in the scientific community due to its potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- (1R,2S)-2-(4-Chlorophenyl)cyclohexanol has been synthesized from chlorobenzene, cyclohexene, and acetyl chloride through a series of reactions including Friedel-Crafts and Baeyer-Villiger reactions. This process results in a new synthesis route for 4-(4-chlorophenyl)cyclohexanone (Ye, 2007).
Crystallography and Molecular Structure
- Cyclohexanol derivatives, including those closely related to (1R,2S)-2-(4-Chlorophenyl)cyclohexanol, display intriguing crystal structures. These structures exhibit diverse space groups and molecular conformations, contributing valuable insights into the field of crystallography (Samshuddin et al., 2014).
Catalysis and Environmental Applications
- In catalysis, derivatives of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol are involved in the conversion of chlorophenols into cyclohexane, a process with significant environmental implications. This conversion utilizes catalysts like Pd-Rh and involves steps like hydrodechlorination and hydrogenation, making it relevant for detoxifying harmful substances (Bovkun et al., 2005).
Photogeneration and Reactivity Studies
- The photochemistry of compounds related to (1R,2S)-2-(4-Chlorophenyl)cyclohexanol has been explored, showing pathways like reductive dehalogenation. These studies provide insights into the reactivity of such compounds under various conditions, contributing to the understanding of their chemical behavior (Protti et al., 2004).
Nanoparticle Research
- Research involving size-controlled Rh nanoparticles has examined their role as catalysts in reactions involving derivatives of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol. This research is significant for understanding the effect of particle size and oxidation state on catalytic activity and selectivity (Baeza et al., 2014).
Propiedades
IUPAC Name |
(1R,2S)-2-(4-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCXAWGMMJYLJ-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)
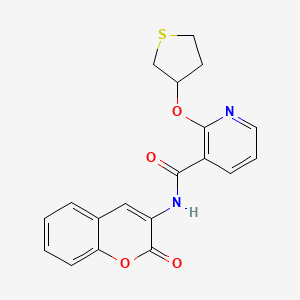
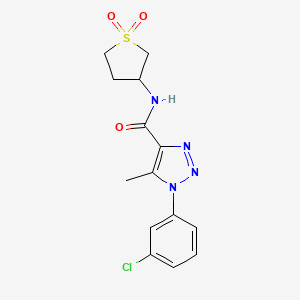
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
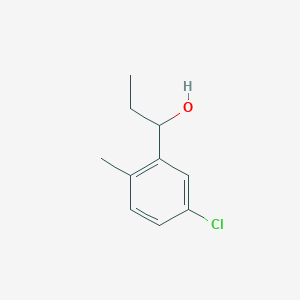
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)

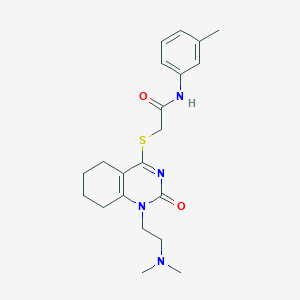
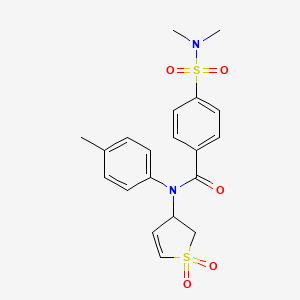
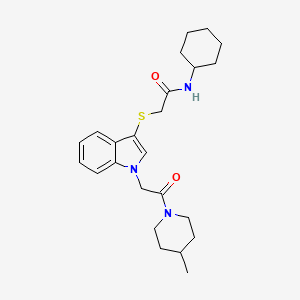

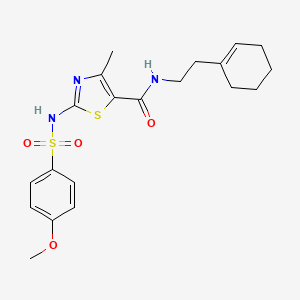
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)